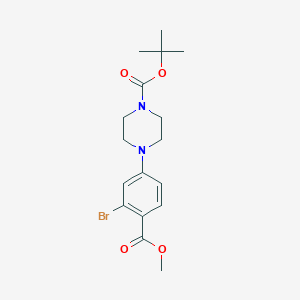

Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group, a bromine substituent at the 3-position, and a methoxycarbonyl group at the 4-position of the phenyl ring. This structure serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and enzyme modulators . Its bromine substituent enhances reactivity in cross-coupling reactions, while the methoxycarbonyl group contributes to electronic effects and solubility .

Properties

Molecular Formula |

C17H23BrN2O4 |

|---|---|

Molecular Weight |

399.3 g/mol |

IUPAC Name |

tert-butyl 4-(3-bromo-4-methoxycarbonylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 |

InChI Key |

JULZCRDAJLDNFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate generally follows a sequence involving:

- Protection of the piperazine nitrogen by tert-butoxycarbonyl (Boc) group.

- Introduction of the substituted phenyl moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

- Installation or retention of the bromine and methoxycarbonyl substituents on the aromatic ring.

The reaction conditions are typically performed under inert atmosphere (nitrogen) and anhydrous conditions to prevent side reactions.

Stepwise Preparation Details

Step 1: Preparation of Boc-Protected Piperazine

-

- Piperazine derivative or 2-bromoethylamine hydrobromide.

- Di-tert-butyl dicarbonate (Boc2O).

- Triethylamine (NEt3) as base.

- Solvent: Dichloromethane (CH2Cl2).

Procedure:

The Boc protection is performed by adding Boc2O to the amine in CH2Cl2 at 0 °C, followed by addition of triethylamine. The mixture is stirred at room temperature for 18 hours. Work-up involves washing with aqueous ammonium chloride, sodium bicarbonate, and brine, drying over sodium sulfate, and concentration under reduced pressure to yield tert-butyl (2-bromoethyl)carbamate or Boc-protected piperazine derivatives.

Step 2: Coupling with Substituted Phenyl Ring

Approach:

The 3-bromo-4-(methoxycarbonyl)phenyl moiety can be introduced via palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reactions, depending on the starting materials.-

- Catalyst: Pd(0) or Pd(II) complexes.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Dimethylformamide (DMF) or toluene.

- Temperature: Elevated (80–110 °C).

- Atmosphere: Nitrogen or argon.

Outcome:

Formation of the C-N bond between the piperazine nitrogen and the aromatic ring bearing bromine and ester functionalities, preserving the sensitive groups intact.

Step 3: Purification

- The crude product is purified by column chromatography or recrystallization to isolate the desired tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate with high purity.

Alternative Synthetic Routes

Some literature suggests the initial synthesis of the substituted phenyl-piperazine intermediate followed by Boc protection of the piperazine nitrogen. This route can be advantageous if the aromatic substitution is sensitive to protecting groups or if the Boc group interferes with coupling reactions.

Data Table: Summary of Preparation Conditions

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Boc Protection | Boc2O, NEt3, CH2Cl2, 0 °C to RT, 18 h | Anhydrous, inert atmosphere |

| 2 | Pd-Catalyzed Coupling | Pd catalyst, K2CO3/Cs2CO3, DMF/toluene, 80–110 °C, N2 | Preserves bromine and ester groups |

| 3 | Purification | Column chromatography or recrystallization | Yields high purity product |

Research Findings and Analysis

- The Boc protection step is crucial to prevent unwanted side reactions on the piperazine nitrogen during cross-coupling.

- Maintaining anhydrous and inert conditions throughout the synthesis enhances yield and purity by preventing hydrolysis or oxidation.

- The choice of palladium catalyst and base strongly influences the efficiency of the coupling reaction.

- The methoxycarbonyl ester group is stable under the coupling conditions, allowing for selective functionalization without deprotection.

- The bromine substituent on the aromatic ring can serve as a handle for further functionalization in subsequent synthetic steps, demonstrating the intermediate’s versatility.

These findings are consistent with modern synthetic organic chemistry practices for preparing complex piperazine derivatives with multiple functional groups.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methoxycarbonyl group can be involved in oxidation or reduction reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the methoxycarbonyl group .

Scientific Research Applications

Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the substituted phenyl group can interact with various enzymes and receptors, leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Reactivity : Bromine substituents (e.g., in the target compound) enable efficient participation in cross-coupling reactions, whereas chlorine analogs are less reactive but offer better crystallinity .

- Solubility : Methoxycarbonyl groups enhance solubility in polar solvents (e.g., DMF, DCM), but bulky substituents (e.g., sulfonyl groups) reduce solubility .

- Biological Activity : Halogen-free analogs (e.g., 4-COOMe derivative) exhibit improved metabolic stability, making them suitable for enzyme inhibitors , while brominated derivatives are preferred for PROTACs due to their reactivity .

Catalyst Dependency :

- Palladium catalysts (e.g., Pd(OAc)₂) are standard for halogenated analogs, whereas nickel catalysts (e.g., NiBr₂) are effective for non-halogenated derivatives .

Crystallography and Computational Analysis

Biological Activity

Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS No. 2413037-81-5) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine backbone, which is a common motif in various pharmacologically active agents. The incorporation of the bromo and methoxycarbonyl groups enhances its chemical reactivity and biological profile.

- Molecular Formula : C17H23BrN2O4

- Molecular Weight : 399.29 g/mol

- Purity : 95%

- IUPAC Name : tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

- Structural Formula :

The biological activity of tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is primarily attributed to its interaction with various biological targets. Research has indicated that piperazine derivatives can act as antagonists or agonists of specific receptors, influencing pathways related to inflammation, cancer, and neurological disorders.

- Receptor Interaction :

- Anticancer Activity :

- Neuropharmacological Effects :

In Vitro Studies

A study focusing on the growth inhibition of cancer cells highlighted the efficacy of piperazine derivatives, including those structurally similar to tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate. Compounds were tested against various cancer cell lines, demonstrating significant growth inhibition at concentrations as low as 10 µM .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 8 | Inhibition |

| Compound B | HeLa (Cervical Cancer) | 5 | Inhibition |

| tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | A549 (Lung Cancer) | TBD | TBD |

Pharmacological Investigations

Pharmacological studies have indicated that the compound may modulate pathways associated with cell survival and apoptosis. The inhibition of specific kinases involved in these pathways could provide a mechanism for its observed anticancer effects .

Q & A

Q. How do solvent polarity and temperature affect the stability of the methoxycarbonyl group during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.